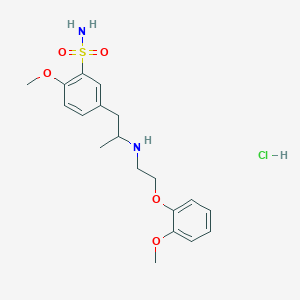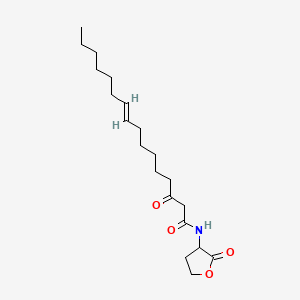![molecular formula C6H4IN3 B12289265 3-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12289265.png)
3-Iodo-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods. One common approach involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . Another method utilizes a catalyst-free, additive-free, and eco-friendly approach under microwave conditions, involving enaminonitriles and benzohydrazides . These methods offer high yields and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve scalable microwave-mediated synthesis or one-pot synthesis using dicationic molten salts as catalysts . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using iodine (III) reagents.
Reduction: Reduction reactions can be performed using hydrazine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Iodine (III) reagents.
Reduction: Hydrazine derivatives.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of triazolopyridine derivatives with different substituents.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
Scientific Research Applications
3-Iodo-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as kinases. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to the inhibition of cancer cell proliferation . The compound binds to the active sites of these kinases, blocking their activity and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar structure but different nitrogen positioning.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with notable pharmacological activities.
Triazolo[4,3-a]pyrazine: Known for its dual inhibitory activities against kinases.
Uniqueness: 3-Iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and potential applications. Its ability to inhibit specific kinases makes it a promising candidate for anticancer research.
Properties
Molecular Formula |
C6H4IN3 |
|---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
3-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H4IN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H |
InChI Key |
ATNCQKZWFMPMLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B12289192.png)
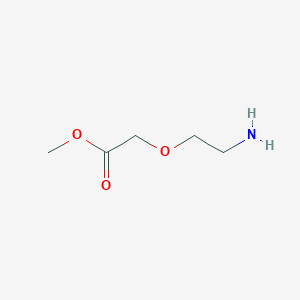

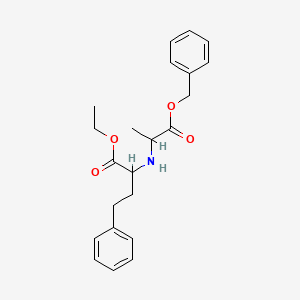


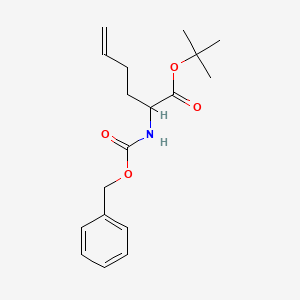
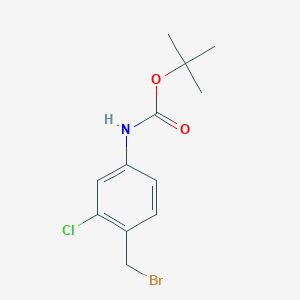

![[17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12289242.png)

